2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-chlorophenyl)-2-phenylethanamine: This compound belongs to the class of diphenylmethanes and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
Properties
CAS No. |
342435-40-9 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2/t14-/m0/s1 |
InChI Key |
BUIQPZWKYRLARC-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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